3,5-Dibromo-N-(cyclopropylmethyl)benzamide
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Overview
Description
3,5-Dibromo-N-(cyclopropylmethyl)benzamide is an organic compound with the molecular formula C11H11Br2NO. It is a derivative of benzamide, where the benzene ring is substituted with two bromine atoms at the 3 and 5 positions, and the amide nitrogen is bonded to a cyclopropylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-N-(cyclopropylmethyl)benzamide typically involves the bromination of N-(cyclopropylmethyl)benzamide. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring . The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates can lead to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-N-(cyclopropylmethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
3,5-Dibromo-N-(cyclopropylmethyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be used in the development of novel materials with unique properties, such as polymers or liquid crystals.
Biological Studies: It serves as a probe or ligand in various biological assays to study the interactions with proteins or other biomolecules.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-N-(cyclopropylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the cyclopropylmethyl group contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-N-cyclopropylbenzamide: Similar in structure but lacks the methyl group on the cyclopropyl ring.
3,5-Dibromo-N-(dicyclopropylmethyl)benzamide: Contains an additional cyclopropyl group, leading to different steric and electronic properties.
Uniqueness
3,5-Dibromo-N-(cyclopropylmethyl)benzamide is unique due to the presence of both bromine atoms and the cyclopropylmethyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3,5-dibromo-N-(cyclopropylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br2NO/c12-9-3-8(4-10(13)5-9)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMVNPDXPKPROY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC(=CC(=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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